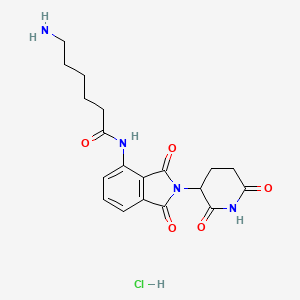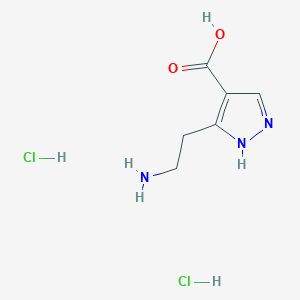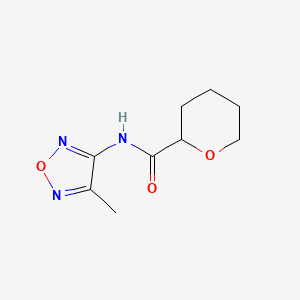
N-(6-Aminohexanoyl) Pomalidomide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Aminohexanoyl) Pomalidomide Hydrochloride is a derivative of pomalidomide, an immunomodulatory drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexanoyl) Pomalidomide Hydrochloride involves the conjugation of pomalidomide with a 6-aminohexanoic acid moiety. This process typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of an amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers or continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the coupling reaction .
化学反応の分析
Types of Reactions
N-(6-Aminohexanoyl) Pomalidomide Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
N-(6-Aminohexanoyl) Pomalidomide Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs (proteolysis-targeting chimeras).
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-(6-Aminohexanoyl) Pomalidomide Hydrochloride involves its binding to the E3 ligase cereblon. This binding redirects the ligase’s activity towards the degradation of specific target proteins, leading to the removal of disease-related proteins and exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar structural features.
Lenalidomide: Another derivative of thalidomide with enhanced potency.
Pomalidomide: The parent compound of N-(6-Aminohexanoyl) Pomalidomide Hydrochloride.
Uniqueness
This compound is unique due to its specific modification with a 6-aminohexanoic acid moiety, which enhances its binding affinity and specificity for certain molecular targets. This modification also allows for the development of novel therapeutic agents with improved efficacy and reduced side effects .
特性
IUPAC Name |
6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5.ClH/c20-10-3-1-2-7-14(24)21-12-6-4-5-11-16(12)19(28)23(18(11)27)13-8-9-15(25)22-17(13)26;/h4-6,13H,1-3,7-10,20H2,(H,21,24)(H,22,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVWRQXRCOVOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)
![7-(4-bromobutoxy)-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one](/img/structure/B7451245.png)



![Ethyl 2-(2,7-diazaspiro[4.5]decane-7-carbonylamino)benzoate;hydrochloride](/img/structure/B7451276.png)
![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)

![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)
![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)

